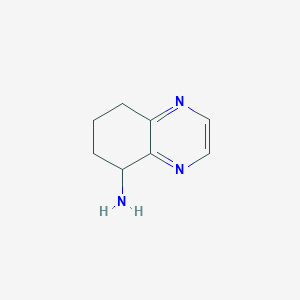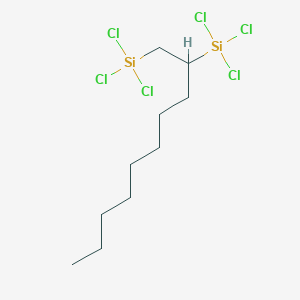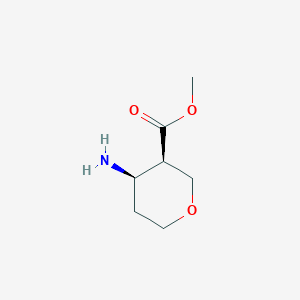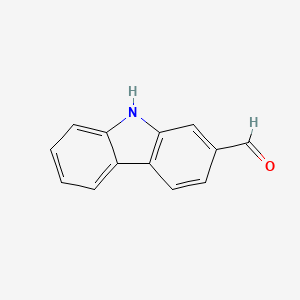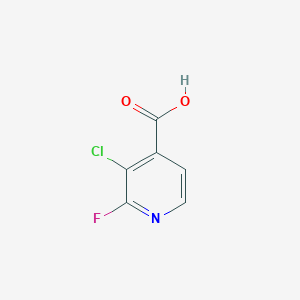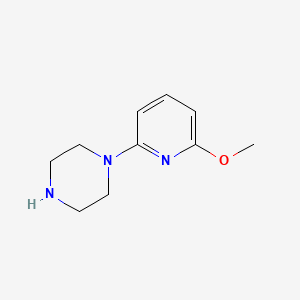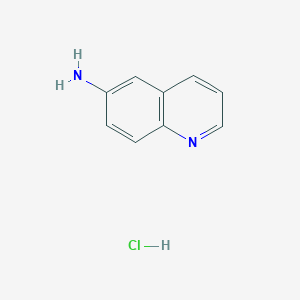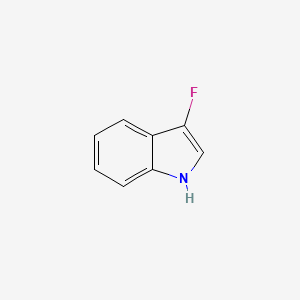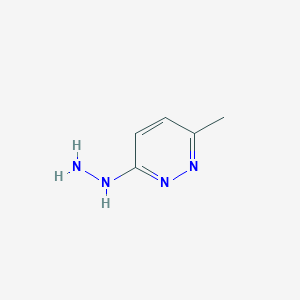
Copper phthalocyanine tetrasulfonic acid tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper phthalocyanine tetrasulfonic acid tetrasodium salt is a slightly water-soluble Cu (II) phthalocyanine complex . It is used in studies about photosensitized oxidations . The empirical formula of this compound is C32H12CuN8O12S4Na4 .
Synthesis Analysis
This compound has been used as a dopant in the synthesis of porous nanostructures to improve the electrochemical performance of PPy/MWCNTs electrodes . It has also been used as a target catalyst in the study of the effects of the transition metal Cu on the ORR active sites .Molecular Structure Analysis
The molecular structure of this compound has been studied using XRD and TEM results . XPS analysis reveals that metal-Cu is essential in the ORR active site structure, and also plays a key part in the stabilization of the active N and S species .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using both rotating disk electrode (RDE) and rotating ring disk electrode (RRDE) techniques in alkaline electrolyte . The compound has also been used to adjust the porous nanostructure and improve the electrochemical performance of PPy/MWCNTs electrodes .Applications De Recherche Scientifique
Temperature Sensing
Copper phthalocyanine tetrasulfonic acid tetrasodium salt (CuTsPc) has been studied for its use in temperature sensors. An electrochemical cell utilizing CuTsPc was shown to exhibit a linear response with minimal hysteresis in the temperature range of 25–80 °C, demonstrating its effectiveness as a temperature-sensing material (Abdullah, Ahmad, & Sulaiman, 2014).
Aggregation Studies
Research on the aggregation properties of CuTsPc in solutions reveals its behavior in monomer-dimer equilibria. Understanding these aggregation dynamics is crucial in applications like dye formulation and delivery (Blagrove & Gruen, 1972).
Photoreactor Development
CuTsPc has been utilized in the development of photoreactors for studying the degradation of organic compounds. It serves as a model compound for phthalocyanine family pigments used in various industrial applications, such as automotive coatings (Santos & Masini, 2009).
Catalysis
CuTsPc was incorporated into nanocrystalline cellulose to act as a catalyst for the aerobic oxidation of alcohols and alkyl arenes. This application highlights its potential in green chemistry and sustainable industrial processes (Chauhan & Yan, 2015).
Optical and Electrical Properties
The optical properties of CuTsPc have been extensively studied, particularly in the fabrication of thin films for device sensors. These studies are crucial for developing advanced optical and electrical devices (Kazem & Jalal, 2021).
Photoinduced Degradation Studies
CuTsPc-modified TiO2 surfaces have been investigated for their effectiveness in photoinduced degradation of organic pollutants under visible solar light. This research contributes to the field of environmental remediation and waste treatment technologies (Vargas, Vargas, & Núñez, 2014).
Gas Sensing Applications
Graphene/metal phthalocyanine hybrid materials, including CuTsPc, have been developed for gas sensing applications. These materials demonstrate promising prospects for optical and electrical sensing (Mensing, Wisitsoraat, Kerdcharoen, & Tuantranont, 2012).
Photovoltaic Applications
CuTsPc has been used in donor–acceptor photovoltaic applications, where its three-dimensionally interconnected nanocomposites enhance the efficiency of optoelectronic devices (Berhanu, Tariq, Jones, & McComb, 2010).
Safety and Hazards
Propriétés
Numéro CAS |
27360-85-6 |
|---|---|
Formule moléculaire |
C32H12CuN8O12S4.4Na C32H12CuN8Na4O12S4 |
Poids moléculaire |
984.3 g/mol |
Nom IUPAC |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
Clé InChI |
HMPXSWYLSSRSQF-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
SMILES canonique |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
| 27360-85-6 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


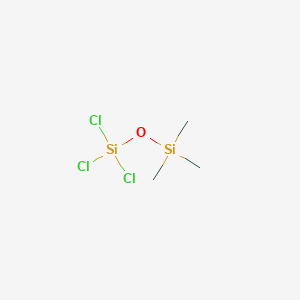
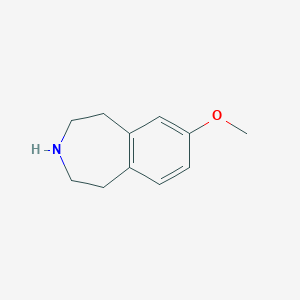
![6-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1590190.png)

